

# ZSP1273: A Technical Overview of a Novel Influenza A PB2 Inhibitor

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Compound of Interest		
Compound Name:	Onradivir monohydrate	
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#### **Abstract**

ZSP1273, also known as onradivir, is a potent and selective small-molecule inhibitor of the influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field of antiviral drug development. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

### Introduction

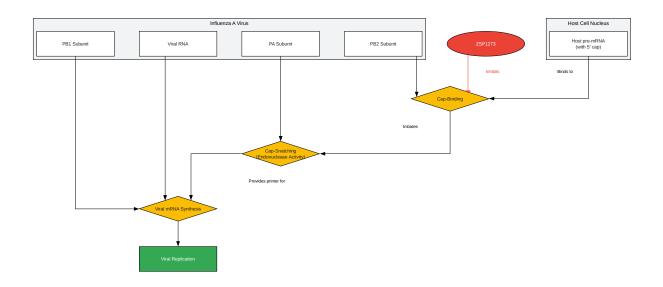
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging resistance to existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks viral replication. Preclinical and clinical studies have demonstrated its potent activity against a wide range of influenza A strains, including those resistant to current antiviral drugs like oseltamivir and baloxavir.[3][4][5]



# **Mechanism of Action**

ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and halting viral gene expression.[2]





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Figure 1: ZSP1273 Mechanism of Action.



# Preclinical Development In Vitro Antiviral Activity

ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

Virus Strain	Туре	EC50 (nM)	Reference Compound (EC50, nM)
A/Weiss/43	H1N1	0.012 - 0.063	Oseltamivir: >100 (resistant)
A/PR/8/34	H1N1	0.042	-
A/PR/8/34 (Baloxavir- resistant)	H1N1	0.028	Baloxavir: >10
Various Strains	H3N2	0.01 - 0.063	-

Data compiled from multiple preclinical studies.[3]

## **RNA Polymerase Inhibition Assay**

The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed. The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring polymerase activity.

Compound	Target	IC50 (nM)
ZSP1273	PB2 Subunit	0.562 ± 0.116
VX-787	PB2 Subunit	1.449 ± 0.34
Favipiravir	RNA Polymerase	34,087.67 ± 16,009.21

Data from a comparative study of polymerase inhibitors.[6]



## In Vivo Efficacy in Animal Models

The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

#### **Pharmacokinetics**

Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase I study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that a high-fat diet had minimal impact on its absorption.[7]

# **Clinical Development**

ZSP1273 has progressed through Phase I, II, and III clinical trials.

#### **Phase I Studies**

Phase I trials in healthy volunteers established the safety and tolerability of ZSP1273 at various doses. These studies also characterized its pharmacokinetic profile in humans. No significant safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study with oseltamivir found no clinically relevant interactions, suggesting the potential for combination therapy.[2][8]

### Phase II and III Studies

A randomized, double-blind, placebo-controlled Phase II study in adults with acute uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-scale Phase III trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10] The most common adverse event reported was mild diarrhea.[10]

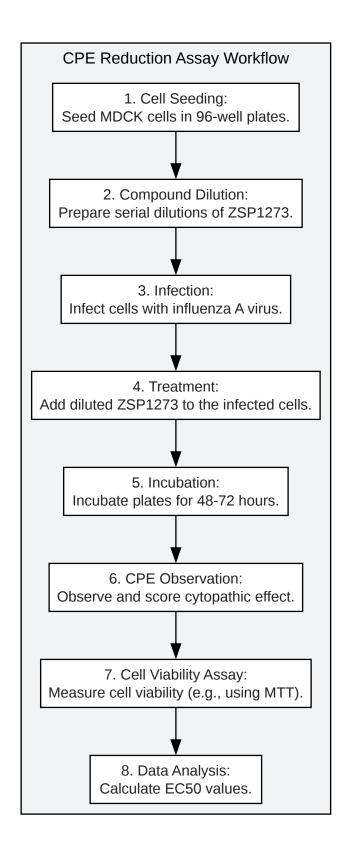


Clinical Trial Phase	Status	Key Findings
Phase I	Completed	Favorable safety and pharmacokinetic profile. No significant drug-drug interaction with oseltamivir.
Phase II	Completed	Demonstrated efficacy in reducing the duration of symptoms in patients with uncomplicated influenza A.
Phase III	Completed	Similar efficacy to oseltamivir in shortening recovery time. Generally well-tolerated with an acceptable safety profile.

# Experimental Protocols Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound.





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Figure 2: CPE Reduction Assay Workflow.



#### Methodology:

- Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.
- The compound to be tested (ZSP1273) is serially diluted to various concentrations.
- The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.
- After a viral adsorption period, the virus-containing medium is removed, and the cells are washed.
- The diluted compound is added to the wells. Control wells include virus-infected/untreated cells and mock-infected/untreated cells.
- The plates are incubated for a period sufficient to allow for the development of viral cytopathic effects in the control wells (typically 48-72 hours).
- Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.

#### **Murine Influenza A Virus Infection Model**

This in vivo model is used to evaluate the efficacy of antiviral compounds.

#### Methodology:

- Female BALB/c mice (6-8 weeks old) are used for the study.
- Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.
- Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The compound is typically administered orally twice daily for a set duration



(e.g., 5 days).

- A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.
- Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and 5), and their lungs are harvested.
- Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on MDCK cells.
- Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and increased survival rate in the treated group compared to the vehicle control group.

### Conclusion

ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy against a broad range of influenza A strains, including resistant variants, and its favorable pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new therapeutic option for the treatment of influenza A infections. Further studies may explore its potential in combination therapies and its utility in managing influenza pandemics.

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